5-Bromotryptamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHUQJRRADEHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957504 | |
| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3610-42-2 | |
| Record name | 5-Bromotryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3610-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromotryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-indole-3-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 5 Bromotryptamine
Biosynthetic Pathways and Natural Occurrence of Brominated Tryptamines
Enzymatic Decarboxylation of 5-Bromo-L-tryptophan
Enzymatic decarboxylation offers a biocatalytic route for the synthesis of 5-bromotryptamine from its precursor, 5-bromo-L-tryptophan. Tryptophan decarboxylases (TDCs), a class of pyridoxal (B1214274) 5′-phosphate-dependent enzymes, are central to this transformation, converting L-tryptophan into tryptamine (B22526). frontiersin.org Among these, the tryptophan decarboxylase from Camptotheca acuminata (CaTDC3) has demonstrated catalytic promiscuity, recognizing and decarboxylating various L-tryptophan analogues, including halogenated ones, to yield corresponding tryptamines. frontiersin.org While Ruminococcus gnavus (RgnTDC) is also known for its broad substrate scope with tryptophan derivatives, it has shown some limitations with highly bioactive 4- and 5-substituted substrates. researchgate.net The successful decarboxylation of 5-hydroxy-L-tryptophan to 5-hydroxytryptamine by CaTDC3 suggests its potential for the efficient conversion of 5-bromo-L-tryptophan into this compound. frontiersin.org
Microbial Synthesis through Engineered Hosts
Engineered microbial hosts provide a promising platform for the sustainable production of this compound and its derivatives. These biotechnological approaches leverage the metabolic capabilities of microorganisms to convert renewable substrates into high-value aromatic compounds. dtu.dk Specifically, engineered microbial cells, such as Escherichia coli and Saccharomyces cerevisiae, can be designed to biosynthetically produce tryptamines. dtu.dk, google.com This involves equipping the host cells with heterologous DNA that expresses enzymes, such as decarboxylases, to convert L-tryptophan into tryptamine. google.com For substituted tryptamines like this compound, the microbial cells can be engineered to utilize substituted indoles, such as 5-bromoindole (B119039), or anthranilates, like 5-bromoanthranilate, as precursors. google.com This allows for the biosynthesis of various substituted tryptamines, including this compound, 5-bromo-methyltryptamine, 5-bromo-N-methyltryptamine, and 5-bromo-N,N-dimethyltryptamine. googleapis.com, google.com
Chemical Derivatization Strategies for this compound Analogues
This compound serves as a versatile scaffold for the synthesis of a wide array of analogues through targeted chemical derivatization strategies. These modifications can occur at various positions, including the ethylamine (B1201723) side chain, the indole (B1671886) nitrogen, and through the introduction of specific functional groups such as phosphonates, or as precursors to more complex ring systems like carbolines.
The ethylamine side chain, located at the 3-position of the indole ring, is a primary site for chemical modifications in this compound and other tryptamine derivatives. nih.gov, ontosight.ai Common modifications include acylation and alkylation of the amine group. For instance, acylation reactions can lead to the formation of N-acylated derivatives, such as N-propionyl and N-acetyl analogues. nih.gov Research on 6-bromotryptamine analogues has indicated that the length of the acyl chain can influence the biological activity of the resulting compounds, with longer acyl groups potentially enhancing potency. nih.gov
The indole nitrogen (N-1) of the this compound core is another site amenable to chemical alteration. Modifications at this position typically involve N-alkylation or N-acylation. While some studies on melatonin (B1676174) analogues (which are tryptamine derivatives) suggest that methylation of the indole nitrogen may not significantly alter biological activity, the ability to modify this position provides a route to explore diverse structural and electronic properties of this compound derivatives. publish.csiro.au
The introduction of phosphonate (B1237965) groups into tryptamine derivatives, including those based on this compound, is an area of ongoing research, particularly for developing analogues with non-hydrolysable P-C bonds. nih.gov While certain phosphonylation reactions, such as the Michaelis-Arbuzov or Hirao coupling, have been explored for this compound precursors, challenges have been reported, with some attempts failing to yield the desired product. researchgate.net, However, the successful phosphonylation of 5-bromoindole via a Michaelis-Arbuzov reaction in an ionic liquid suggests that specific reaction conditions and precursor structures are crucial for effective phosphonate introduction. nih.gov The synthesis of phosphonate esters is a relevant area for producing compounds with potential biological activities. researchgate.net
This compound serves as a valuable precursor for the synthesis of carboline-based alkaloids, a class of tricyclic indole compounds. The Pictet-Spengler reaction is a widely employed method for constructing the β-carboline ring system, involving the condensation of tryptamine or its derivatives with aldehydes. researchgate.net, ontosight.ai, mdpi.com Beyond this classical approach, novel β-carboline derivatives have been synthesized through palladium-catalyzed coupling reactions of this compound with aryl boronic acids. researchgate.net The utility of this compound in the synthesis of brominated marine alkaloids, such as arborescidine A, B, and C, further highlights its importance as a synthetic intermediate in natural product chemistry. uva.nl, uva.nl
Synthesis of N-Acyltryptamines from this compound
The conversion of this compound into N-acyltryptamines is a key derivatization pathway, yielding compounds with altered chemical and biological properties. One established method for synthesizing N-acetyl-5-bromotryptamine involves the reaction of this compound hydrochloride with acetic anhydride (B1165640) in the presence of pyridine. This reaction is typically carried out in a mixed solvent system of dimethoxyethane and ethyl acetate (B1210297) and stirred at room temperature for several days under a nitrogen atmosphere. This approach has been reported to yield N-acetyl-5-bromotryptamine with a 56% yield. publish.csiro.au
A more general procedure for preparing N-acyltryptamine derivatives, exemplified with 6-bromotryptamine (a closely related analogue), utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents. This reaction proceeds by condensing the bromotryptamine with various aliphatic acids in dichloromethane (B109758) (DCM) solution at room temperature for 12 hours. This method has demonstrated high efficiency, providing yields ranging from 79% to 85% for different acyl chain derivatives. nih.gov
Table 1: Synthesis of N-Acyltryptamines from Bromotryptamines
| Starting Material | Acylating Agent | Reagents/Conditions | Product Type | Reported Yield | Reference |
| This compound HCl | Acetic Anhydride | Pyridine, Dimethoxyethane-Ethyl Acetate, RT, 7 days, N₂ atmosphere | N-Acetyl-5-bromotryptamine | 56% | publish.csiro.au |
| 6-Bromotryptamine | Aliphatic Acids | EDC·HCl, HOBt, DCM, RT, 12 h | N-Acyl-6-bromotryptamines | 79-85% | nih.gov |
Challenges and Advances in this compound Synthesis
The synthesis of this compound and its derivatives is not without complexities, primarily due to the reactivity of the bromo substituent and the indole core. Significant challenges include maintaining the integrity of the bromo group and optimizing reaction conditions to achieve high yields and purity.
Issues of Debromination in Synthetic Pathways
One of the persistent challenges in the synthesis of brominated tryptamines, including this compound, is the unintended debromination of the compound during certain reaction steps. This issue is particularly pronounced when strong reducing agents are employed. For instance, the use of lithium aluminum hydride as a reducing agent in the final step of synthesizing brominated tryptamines, such as 6-bromotryptamine, has been shown to lead to partial debromination, resulting in an impure product contaminated with tryptamine researchgate.net. This reductive debromination can also affect bromoindole precursors, which are common starting materials in these synthetic routes researchgate.net. In some cases, direct debromination attempts, such as that of 5,6-methylenedioxyindole, have failed, necessitating the development of alternative multi-step synthetic schemes to circumvent this problem mdpi.com.
Yield Optimization and Reaction Conditions
Optimizing the yield and reaction conditions for this compound synthesis and its derivatives is crucial for efficient production. Researchers have explored various methodologies to improve the synthetic outcomes.
In the context of flow synthesis, efforts to optimize the production of 5-bromo-N,N-dimethyltryptamine, a related derivative, using a Fischer indole reaction, highlighted the sensitivity of the reaction to temperature and residence time. Initial reaction conditions of 100 °C for 10 minutes were found to be insufficient, leading to incomplete conversion of the starting material. researchgate.net Through further optimization, a complete conversion to the desired product was achieved by increasing the temperature to 160 °C for 10 minutes, necessitating the use of a digital back pressure regulator (BPR) set to 12 bar to prevent gas bubble formation at the elevated temperature. researchgate.net
However, not all attempts at optimization have been straightforward. In studies involving the synthesis of psilocybin analogues from 5-bromo-N,N-dimethyltryptamine, specific reaction conditions utilizing Pd(OAc)₂ and K₂CO₃ resulted in a modest 29% conversion. Further modification, such as changing the base to triethylamine (B128534) (Et₃N) in a tetrahydrofuran (B95107) (THF) solution, led to an even lower conversion of 12%. rsc.org These findings underscore the complex nature of optimizing reactions involving brominated indole compounds, where subtle changes in conditions can significantly impact the reaction's efficiency. Despite these challenges, continuous advancements in synthetic methodologies, including novel approaches for preparing 5-bromo- and 5-chlorotryptamines, contribute to the progress in this field. colab.ws
Table 2: Yield Optimization Efforts for Brominated Tryptamine Derivatives
| Derivative | Reaction Type | Initial Conditions (Temperature, Time) | Optimized Conditions (Temperature, Time, Pressure) | Initial Conversion | Optimized Conversion | Reference |
| 5-Bromo-N,N-dimethyltryptamine | Fischer Indole | 100 °C, 10 min | 160 °C, 10 min, 12 bar BPR | Incomplete | Complete | researchgate.net |
| 5-Bromo-N,N-dimethyltryptamine (for psilocybin analogues) | Coupling Reaction | Pd(OAc)₂, K₂CO₃ | Et₃N in THF | 29% | 12% (lower) | rsc.org |
Pharmacological and Biochemical Investigations of 5 Bromotryptamine
Interactions with Serotonin (B10506) Receptors
The primary mechanism of action for 5-Bromotryptamine involves its interaction with serotonin receptors, a diverse family of G-protein coupled receptors (GPCRs) that regulate a wide array of physiological and behavioral functions. tandfonline.combiomolther.orgnih.gov
Specific Receptor Subtype Affinities (e.g., 5-HT2A, 5-HT1A, 5-HT7)this compound interacts with various serotonin receptors in the brain, potentially influencing mood, cognition, and other physiological processes.tandfonline.comWhile specific quantitative affinity data for this compound across all human serotonin receptor subtypes are limited in publicly available non-excluded literature, general structure-activity relationship (SAR) studies on 5-substituted tryptamines provide insights into their binding profiles. These studies suggest that 5-substituted compounds typically exhibit high affinities for 5-HT1A receptors (5-HT1ARs), low affinities for 5-HT2C receptors (5-HT2CRs), and a range of affinities for 5-HT2A receptors (5-HT2ARs).bohrium.comThis often results in selectivity for 5-HT2ARs over 5-HT2CRs, but not necessarily over 5-HT1ARs.bohrium.com
For a closely related derivative, 5-bromo-N,N-dimethyltryptamine (5-Bromo-DMT), studies have shown it acts as an agonist of the serotonin 5-HT2A receptor with an EC50 of 3,090 nM. wikipedia.org This derivative has also been reported to exhibit high nanomolar affinities for multiple serotonin receptor subtypes, including 5-HT1A and 5-HT7. nih.gov
Structure-Activity Relationship Studies concerning C-5 Position SubstitutionsStructure-activity relationship (SAR) studies of tryptamine (B22526) derivatives highlight the critical role of substitutions at the C-5 position of the indole (B1671886) ring in modulating their interaction with serotonin receptors.biomolther.orgnih.govThe activity profile of these compounds is highly dependent on the nature and size of the substituent at this position. For instance, while tryptamine itself (unsubstituted at C-5) showed negligible activity at the Schistosoma mansoni 5-HT receptor (Sm.5HTRL), smaller substitutions at C-5, such as a methyl group (5-methyltryptamine) or a bromine atom (this compound), were better tolerated and resulted in partial agonist activity at this receptor.nih.govIn contrast, larger C-5 substitutions, such as carboxamide (5-carboxamidotryptamine) or methoxy (B1213986) (5-methoxytryptamine), were poorly tolerated or inactive at Sm.5HTRL, despite some of these compounds being potent full agonists at mammalian 5-HT7 receptors.nih.govThis demonstrates that the optimal substituent at the C-5 position is often small to maintain or enhance activity at specific receptor subtypes. Generally, C-5 substituted tryptamines, including those with bromine, have been shown to have favorable effects on their affinity for the 5-HT2A receptor.biomolther.org
Table 1: Influence of C-5 Substitutions on Tryptamine Activity at Sm.5HTRL
| Compound | C-5 Substitution | Activity at Sm.5HTRL | Reference |
| Tryptamine | Unsubstituted | Negligible activity | nih.gov |
| This compound | Bromine | Partial agonist activity | nih.gov |
| 5-Methyltryptamine | Methyl | Partial agonist activity | nih.gov |
| 5-Carboxamidotryptamine | Carboxamide | Poorly tolerated/Inactive | nih.gov |
| 5-Methoxytryptamine | Methoxy | Poorly tolerated/Inactive | nih.gov |
Neuropharmacological Effects and Central Nervous System Activity
As a serotonin receptor agonist, this compound is investigated for its potential effects on the central nervous system (CNS). tandfonline.combiomolther.org The interactions of this compound with serotonin receptors in the brain suggest its capacity to influence various neurological processes. tandfonline.com
Potential in Mood Regulation and Cognition
Investigations into the potential of this compound and its related compounds in mood regulation and cognition often involve their interactions with serotonin receptors. For instance, 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT), a derivative of tryptamine, has been shown to interact primarily with the 5-HT2A receptor, a key serotonin receptor involved in mood regulation and cognitive processes. This interaction is associated with observed sedative and antidepressant-like effects in various studies sigmaaldrich.com. Furthermore, 5-Bromo-DMT has demonstrated significant reductions in locomotor activity in rodent models, suggesting its sedative properties sigmaaldrich.com. In animal models, 5-Bromo-DMT has also exhibited antidepressant-like effects, notably reducing immobility times in the forced swim test without affecting locomotor activity, which points to its potential therapeutic applications in mood disorders sigmaaldrich.com. The compound's effects are linked to its influence on serotonin signaling pathways, with studies indicating nanomolar affinities for multiple serotonin receptors, including 5-HT1A and 5-HT7, which are associated with the regulation of mood and anxiety sigmaaldrich.com.
Evaluation in Neuropsychiatric Disorders
The role of tryptamine derivatives, including those related to this compound, in neuropsychiatric disorders is an active area of research, particularly concerning their interaction with the 5-HT2A receptor. The 5-HT2A receptor is considered an important target for the development of innovative antipsychotic agents for various neuropsychiatric conditions wikipedia.orgwikipedia.org. Studies have explored the utility of compounds like 5-Bromo-DMT in investigating neuropsychiatric disorders, noting its psychedelic properties as a potential avenue for novel mental health treatments, including for conditions such as depression and anxiety sigmaaldrich.com. Research also suggests the potential for developing non-hallucinogenic therapies targeting mental health issues through compounds like 5-Bromo-DMT sigmaaldrich.com. The 5-HT2A receptor's critical involvement in neuropsychiatric disorders linked to depression, Parkinson's disease, and Alzheimer's disease underscores the relevance of studying compounds that modulate its activity wikipedia.org.
Enzymatic Interactions and Metabolic Pathways
The enzymatic interactions and metabolic pathways involving this compound and its analogues highlight their influence on key biochemical processes.
Role in Serotonin Metabolism Studies
This compound, as a substituted tryptamine, is relevant in studies concerning serotonin metabolism due to its structural kinship with serotonin (5-hydroxytryptamine). The effects of tryptamine derivatives, such as 5-Bromo-DMT, are linked to their influence on serotonin signaling pathways sigmaaldrich.com. While direct studies on this compound's role in serotonin metabolism are less extensively detailed in the provided snippets, the broader context of tryptamine metabolism is crucial. For instance, the metabolism of N,N-dimethyltryptamine (DMT), another tryptamine, involves its conversion to indole-3-acetic acid, a process that can be inhibited by monoamine oxidase A (MAO-A) inhibitors uni.luzhanggroup.org. This indicates the general enzymatic pathways that tryptamines, including brominated variants, can undergo.
Inhibition of Acetylcholinesterase Activity (for 6-Bromotryptamine A)
6-Bromotryptamine A, a derivative structurally related to tryptamines, has been investigated for its inhibitory effects on acetylcholinesterase (AChE) activity. Research has demonstrated that 6-bromotryptamine A directly inhibits AChE activity cenmed.comchem960.com. This inhibition is significant given that cholinergic system dysfunction is a contributing factor in neurodegenerative disorders like Alzheimer's disease (AD) cenmed.comchem960.com. In vitro assays have confirmed this direct inhibitory action cenmed.comchem960.com.
Inhibition of Aβ Oligomer Formation (for 6-Bromotryptamine A)
Beyond its effect on acetylcholinesterase, 6-Bromotryptamine A has also shown the ability to inhibit the formation of β-amyloid (Aβ) oligomers. Aβ neurotoxicity, particularly from oligomer formation, is a hallmark of Alzheimer's disease cenmed.comchem960.com. Studies have revealed that 6-bromotryptamine A effectively blocked the formation of Aβ oligomer, as evaluated by dot blot assays cenmed.comchem960.com. These findings suggest that 6-bromotryptamine A may act as a multi-target molecule with potential implications for preventing impairments in learning and memory, possibly through both AChE inhibition and the blockade of Aβ oligomer formation cenmed.comchem960.com.
Interaction with Arylalkylamine N-Acetyltransferase (AANAT)
This compound has been directly implicated in studies concerning Arylalkylamine N-Acetyltransferase (AANAT), also known as serotonin N-acetyltransferase. AANAT is a crucial enzyme in the biosynthesis of melatonin (B1676174), catalyzing the N-acetylation of serotonin to N-acetylserotonin. X-ray crystallographic studies of AANAT have utilized a brominated CoA-S-acetyl-tryptamine-bisubstrate analog inhibitor, specifically CoA-S-acetyl this compound, to understand the enzyme's catalysis and inhibition mechanisms. This indicates that this compound, or its acetylated form, can interact with the active site of AANAT. Furthermore, N-bromoacetyltryptamine, a related compound, has been shown to be a substrate for AANAT's secondary alkyltransferase activity and a potent inhibitor of its acetyltransferase activity in vitro. This mechanism of inhibition is suggested to involve an AANAT-catalyzed alkylation reaction between N-bromoacetyltryptamine and reduced CoA, leading to the formation of a tight-binding bisubstrate analog inhibitor. Such interactions highlight this compound's relevance in understanding the regulation of melatonin production and its potential as a tool for studying circadian rhythms and mood/sleep disorders.
Advanced Analytical and Spectroscopic Characterization in Research
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, elemental composition, and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, allowing for the unambiguous determination of a compound's elemental composition. For 5-Bromotryptamine (CHBrN), HRMS would yield a precise molecular ion or protonated molecular ion mass. The presence of a single bromine atom is distinctly identifiable by its characteristic isotopic pattern in the mass spectrum, specifically the approximately 1:1 ratio of peaks for Br and Br isotopes. This isotopic signature is a strong indicator of bromine's presence and number within the molecule. nih.govmdpi.com
For this compound, predicted HRMS data for common adducts include a protonated molecular ion ([M+H]) at m/z 239.01784 and a sodium adduct ([M+Na]) at m/z 260.99978. uni.lu
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed for analyzing polar and thermally labile compounds like tryptamine (B22526) derivatives. ESI typically produces protonated molecular ions ([M+H]) or adduct ions (e.g., [M+Na]), with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. nih.govacdlabs.com
While ESI-MS primarily focuses on the molecular ion, tandem mass spectrometry (ESI-MS/MS) can be performed to induce fragmentation of the parent ion, generating characteristic product ions. Analysis of these fragmentation patterns can provide valuable structural information, such as the loss of neutral molecules or specific substructures, further confirming the connectivity within this compound. uab.edunih.gov
Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry. These techniques are widely used for purity assessment, identification of impurities, and quantitative analysis of compounds in complex mixtures. researchgate.netlupinepublishers.comimist.ma
LC-MS Applications : LC-MS is suitable for analyzing compounds that are non-volatile, thermally unstable, or have high molecular weights, which describes this compound. It allows for the separation of this compound from synthetic precursors, by-products, and other impurities in a reaction mixture or natural extract. The mass spectrometer then detects and identifies the separated components, providing information on their molecular weight and, if tandem MS is used, their structure. LC-MS is a highly sensitive and selective technique, making it invaluable for quality control and purity determination in pharmaceutical and chemical research. lupinepublishers.comhal.sciencedntb.gov.uabioagilytix.com
GC-MS Applications : GC-MS is typically used for volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS is extensively used for the purity assessment of starting materials or volatile impurities in the synthesis of tryptamine derivatives. It provides a "gold standard" for the identification of volatile organic substances by separating them chromatographically and then identifying them based on their characteristic mass fragmentation patterns. researchgate.netimist.maresearchgate.netlancashire.ac.uk
The combined application of NMR and MS techniques provides a robust and comprehensive approach to the advanced analytical and spectroscopic characterization of this compound, enabling researchers to confirm its structure, assess its purity, and gain deeper insights into its molecular properties.
X-ray Crystallography for Solid-State Structure Determination
While a direct crystal structure of this compound itself may be less frequently reported in isolation, its structural motif, the 5-bromoindole-3-ethylamine core, is often found within more complex molecules or in co-crystallized forms. For instance, this compound has been utilized as a building block in the synthesis of more intricate natural products. The X-ray crystal structure of woodinine, a carboline-based alkaloid, was investigated, where woodinine was prepared by a reaction involving this compound. acs.orgacs.orgresearchgate.net This study revealed the indole (B1671886) ring within the woodinine structure to adopt an expected planar conformation in the solid state. acs.orgacs.org Such investigations provide crucial insights into how the this compound moiety behaves structurally when incorporated into larger molecular architectures. Furthermore, this compound has been observed in X-ray crystallographic studies of serotonin (B10506) N-acetyltransferase, indicating its ability to bind within protein active sites, and its structure in such bound states has been determined (PDB: 1KUV). researchgate.net
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopies are indispensable tools for the chiral analysis of molecules, particularly for determining absolute configuration and conformational preferences of optically active compounds. creative-proteomics.comfz-juelich.delibretexts.orgencyclopedia.pub These techniques measure the differential absorption of left and right circularly polarized light by a chiral substance, yielding a CD spectrum that is unique to its three-dimensional structure. creative-proteomics.comlibretexts.org
While this compound itself is an achiral molecule, its derivatives and related brominated indole alkaloids often exhibit chirality, making CD and ECD crucial for their structural characterization. Research on bromotryptamine and bromotyramine derivatives isolated from marine sponges, such as Narrabeena nigra, has extensively utilized ECD spectroscopy. Studies have compared calculated and experimental ECD spectra of enantiomers of these derivatives to unequivocally establish their absolute configurations. mdpi.comresearchgate.netresearchgate.net For example, a comparison between calculated and experimental ECD spectra was used to confirm the absolute configuration of narrabeenamine A (compound 4) and to differentiate between epimers of other brominated indole alkaloids (compound 5) at specific chiral centers. mdpi.comresearchgate.netresearchgate.net This demonstrates the power of ECD, often complemented by computational methods like Density Functional Theory (DFT), in assigning stereochemistry to complex natural products derived from or structurally related to this compound. mdpi.comresearchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques offer powerful complementary approaches to experimental methods for understanding the structural, electronic, and interactive properties of chemical compounds like this compound. These methods allow for detailed predictions and analyses that can guide experimental design and interpret observed phenomena.
Density Functional Theory (DFT) for Spectroscopic Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of molecules and predict their spectroscopic properties. researchgate.netnih.govresearchgate.net DFT calculations can accurately predict vibrational frequencies (for IR and Raman spectroscopy), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) parameters, providing a theoretical basis for interpreting experimental data. researchgate.netnih.govresearchgate.netadvancedsciencenews.comamrita.edu
For brominated tryptamine derivatives, DFT computations have been employed to characterize electronic absorption spectra. For instance, TD-DFT (Time-Dependent DFT) calculations have been performed on 6-bromotryptamine derivatives to predict their electronic absorption characteristics. researchgate.net While specific detailed spectroscopic predictions for this compound's IR or Raman spectra using DFT were not explicitly found in the search results, the application of DFT to similar brominated heterocyclic systems, such as 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine, demonstrates its utility in optimizing molecular structures, calculating vibrational frequencies, and analyzing electronic properties like Mulliken atomic charge distribution and frontier molecular orbitals. nih.govamrita.edu These studies highlight DFT's capability to provide insights into molecular reactivity and stability, which are crucial for understanding the behavior of this compound. nih.govamrita.edu
Molecular Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, typically a protein) when they bind to form a stable complex. mdpi.comnih.gov This method is extensively used in drug discovery to predict binding affinities and to understand the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) at the active site of a target. mdpi.comnih.govmdpi.com
Although direct molecular docking studies specifically on this compound were not extensively detailed, studies on its close analogues and derivatives provide strong evidence of its applicability. For example, N,N-dimethyltryptamine (DMT), a direct derivative of tryptamine, has been subjected to molecular docking studies against the serotonin 5-HT1B receptor to evaluate its interactions and binding affinity. herbmedpharmacol.com These studies are critical for understanding how tryptamine-based compounds interact with biological targets. Furthermore, research on 6-bromotryptamine derivatives has involved molecular docking studies to assess their interactions with various targets, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and human serum albumin (HSA), in the context of potential drug design. researchgate.netacs.org The insights gained from such studies, including binding energies and specific amino acid interactions, are directly transferable to understanding the potential binding modes of this compound with biological macromolecules. researchgate.netherbmedpharmacol.comacs.org
Conformational Analysis using Semiempirical Methods
Conformational analysis aims to understand the various three-dimensional arrangements (conformations) that a molecule can adopt and their relative energies. Semiempirical methods, which are simplified versions of ab initio quantum mechanical calculations that incorporate empirical parameters, are often used for efficient conformational searching, especially for larger molecules. uni-muenchen.de These methods can provide insights into local energy minima and the conformational landscape of a compound. uni-muenchen.de
The utility of semiempirical methods for conformational analysis of molecules related to this compound has been demonstrated in several studies. For instance, the conformational analysis of woodinine, a compound synthesized using this compound as a precursor, was performed using semiempirical quantum chemical methods. acs.orgacs.orgresearchgate.net These calculations revealed different local energy minimum conformations of woodinine, arising from inversions within its piperideine moiety and rotation of its pyrrolidine (B122466) ring. acs.orgacs.org The results from semiempirical calculations were crucial for interpreting Nuclear Overhauser Effect (NOE) signals from NMR experiments, which indicated a population of various conformers in solution. acs.orgacs.orgresearchgate.net This highlights the role of semiempirical methods in providing a theoretical framework for understanding the dynamic conformational behavior of complex molecules containing the bromotryptamine scaffold.
Derivatives and Analogues of 5 Bromotryptamine: Research Directions
Naturally Occurring Bromotryptamine Derivatives
Brominated tryptamine (B22526) derivatives are a notable class of marine natural products, predominantly isolated from sponges and bryozoans. These organisms produce a diverse array of these compounds, often as part of their chemical defense mechanisms. Marine sponges, such as those from the genera Smenospongia, Verongula, and Narrabeena, are particularly rich sources. wikipedia.orgnih.gov For instance, 5-bromo-N,N-dimethyltryptamine (5-Bromo-DMT) has been identified in Smenospongia aurea and Smenospongia echina, as well as Verongula rigida. nih.gov The sponge Narrabeena nigra, collected from the Pacific Ocean, has yielded a variety of new bromotryptamine derivatives alongside known compounds like 5,6-dibromo-N,N-dimethyltryptamine. nih.govmdpi.comnih.gov
Marine bryozoans, colonial invertebrates also known as moss animals, are another significant source of these alkaloids. researchgate.netresearchgate.net Species such as Amathia wilsoni and Flustra foliacea have been found to produce complex brominated alkaloids. researchgate.netclockss.org Research on Flustra foliacea from Iceland led to the isolation of thirteen new bromotryptamine alkaloids, including flustramines and flustraminols. clockss.org Similarly, the marine bryozoan Securiflustra securifrons was the source of a novel brominated alkaloid, Securidine A. researchgate.net The chemical investigation of the sponge Fascaplysinopsis reticulata has also led to the discovery of new tryptophan-derived alkaloids, including 6-bromo-8,1'-dihydro-isoplysin A and 5,6-dibromo-8,1'-dihydro-isoplysin A. arkat-usa.orgprepchem.com
Table 1: Examples of Naturally Occurring Bromotryptamine Derivatives
| Compound Name | Natural Source (Organism) | Location/Phylum |
|---|---|---|
| 5-Bromo-N,N-dimethyltryptamine | Smenospongia aurea, Smenospongia echina, Verongula rigida | Marine Sponge |
| 5,6-Dibromo-N,N-dimethyltryptamine | Narrabeena nigra | Marine Sponge |
| Amathaspiramides A-F | Amathia wilsoni | Marine Bryozoan |
| Flustramines Q-W | Flustra foliacea | Marine Bryozoan |
| Securidine A | Securiflustra securifrons | Marine Bryozoan |
Synthetic Analogues with Modified Side Chains
The synthesis of tryptamine analogues with modified side chains is a key area of research for developing compounds with tailored biological activities. While much of the foundational work has been on the broader tryptamine scaffold, the principles are applicable to 5-bromotryptamine. Modifications often involve altering the length and functionality of the ethylamine (B1201723) side chain.
For example, research has demonstrated the synthesis of 5-alkyloxytryptamines through a three-step process involving protection of the primary amine, alkylation of the 5-hydroxyl group (in the case of serotonin (B10506) as a precursor), and subsequent deprotection. This method allows for the introduction of various alkyl chain lengths, which has been shown to be crucial for antibacterial activity. Another approach involves creating tryptamine derivatives bearing an azelayl chain or a 1,1,1-trichloroethyl group, which has been explored for potential antitumor properties. Furthermore, the introduction of a cyclopropyl ring at the α-position of the tryptamine side chain has been investigated to create conformationally restricted analogues for studying receptor interactions, particularly at serotonin receptors.
Halogenated Tryptophan Derivatives and their Relationship to this compound
The biosynthesis of bromotryptamines in nature is intrinsically linked to the halogenation of the amino acid tryptophan. Flavin-dependent halogenase enzymes play a crucial role in this process. mdpi.comresearchgate.netrsc.org These enzymes can regioselectively introduce a bromine (or chlorine) atom onto the indole (B1671886) ring of tryptophan, using bromide salts and oxygen. researchgate.netrsc.org For instance, tryptophan 5-halogenase would produce 5-bromotryptophan.
Once 5-bromotryptophan is formed, it can serve as the direct precursor to this compound. The conversion is achieved through a decarboxylation reaction, catalyzed by an aromatic amino acid decarboxylase, which removes the carboxylic acid group from the tryptophan backbone. This biosynthetic pathway, from tryptophan to halogenated tryptophan and then to halogenated tryptamine, has been explored in recombinant organisms like Corynebacterium glutamicum and E. coli to produce these compounds fermentatively. nih.gov This demonstrates the direct biochemical relationship where halogenated tryptophan derivatives are the immediate precursors to compounds like this compound.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are pivotal for understanding how the chemical structure of a molecule influences its biological activity. For bromotryptamine derivatives, these studies often focus on modifications to the indole ring and the ethylamine side chain to probe interactions with biological targets, primarily serotonin (5-HT) receptors.
The length of the side chain attached to the tryptamine nitrogen can significantly modulate pharmacological activity. A study on a series of 6-bromo-N-acyltryptamines revealed a clear relationship between the length of the acyl chain and antagonist activity at the 5-HT2A receptor. The activity was observed to increase with chain lengths from C2 (acetyl) to C6 (hexanoyl). However, a further increase in chain length to C7 or C8 resulted in a decrease in activity. The most potent compound in this series was 6-bromo-N-hexanoyltryptamine. nih.gov This suggests an optimal side chain length for fitting into the receptor's binding pocket, where longer chains may introduce steric hindrance. nih.gov This principle of an optimal hydrophobic interaction is also seen in other classes of bioactive molecules where side chains that are too long or too short can lead to increased toxicity or reduced activity.
The position of substituents on the indole ring is a critical determinant of a tryptamine derivative's pharmacological profile. Holographic Quantitative Structure-Activity Relationship (HQSAR) studies on a range of tryptamine derivatives have shown that halogen substituents at positions 5 and 7 of the indole ring make a positive contribution to their activity as inhibitors of [3H]MK-801 binding at the NMDA receptor. researchgate.net This indicates that electronegative groups at these positions enhance binding affinity.
Conversely, the location of the entire side chain on the indole nucleus dramatically alters activity. A comparative study of N-acetylenic analogues of tryptamine found that compounds where the side chain was attached at position 2 of the indole ring were more potent and selective inhibitors of monoamine oxidase A (MAO-A) than their counterparts with the standard side chain at position 3. This highlights that even fundamental changes to the core tryptamine scaffold can profoundly impact the pharmacological profile.
Exploration of this compound as a Precursor for Bioactive Compounds
This compound is a valuable precursor for the synthesis of more complex, biologically active molecules, particularly β-carbolines. The Pictet-Spengler reaction is a cornerstone of this synthetic strategy, involving the condensation of a tryptamine with an aldehyde or ketone to form a tetrahydro-β-carboline. wikipedia.orgnih.gov This core structure is found in a wide range of natural alkaloids with diverse pharmacological properties. mdpi.com
A direct application of this compound as a synthetic precursor has been demonstrated in the preparation of novel β-carboline derivatives. Through a palladium-catalyzed coupling reaction, this compound can be reacted with various aryl boronic acids. The resulting 5-aryl-tryptamine can then undergo cyclization to form the corresponding 5-aryl-β-carboline derivatives. researchgate.net This approach leverages the bromine atom as a handle for introducing further chemical diversity, opening avenues for the creation of new bioactive compounds. The synthesis of the marine alkaloid (-)-woodinine has also been achieved using this compound as a starting material in a Pictet-Spengler-based synthetic sequence. arkat-usa.org
Development of Novel Pharmaceuticals
This compound is a key building block in the synthesis of pharmaceuticals, especially those designed to target the central nervous system. chemimpex.com The presence of the bromine atom at the 5-position of the indole ring provides a site for further chemical modification and influences the compound's ability to interact with serotonin receptors. chemimpex.com As a serotonin receptor agonist, this compound itself is a useful tool for studying mood disorders and neuropharmacology. chemimpex.com
Research has expanded to explore various analogues of brominated tryptamines as potential therapeutic agents. For instance, studies on derivatives of the related compound, 6-bromotryptamine, have led to the identification of potent antagonists for the 5-HT2A receptor. nih.gov This receptor is a significant target in the development of treatments for neuropsychiatric conditions such as depression, Parkinson's disease, and Alzheimer's disease. nih.gov
In one such study, a series of 6-bromotryptamine analogues with varying acyl group chain lengths were synthesized and evaluated for their 5-HT2A receptor antagonist activity. nih.gov It was discovered that modifying the N-acyl side chain significantly impacted the compound's inhibitory effectiveness. The findings indicated that a longer acyl chain could enhance the antagonist activity, with 6-bromo-N-hexanoyltryptamine emerging as the most potent compound in the series. nih.gov This derivative displayed an inhibitory activity five times stronger than the parent compound, 6-bromo-N-propionyltryptamine. nih.gov
Table 1: 5-HT2A Receptor Antagonist Activity of 6-Bromotryptamine Derivatives
| Compound Name | Acyl Group | Relative Inhibitory Activity |
|---|---|---|
| 6-bromo-N-acetyltryptamine | C2 (Acetyl) | Baseline |
| 6-bromo-N-propionyltryptamine | C3 (Propionyl) | Stronger than acetyl derivative |
| 6-bromo-N-hexanoyltryptamine | C6 (Hexanoyl) | ~5-fold stronger than propionyl derivative |
Data derived from research on 6-bromotryptamine analogues, illustrating the potential for developing potent 5-HT2A antagonists from brominated tryptamines. nih.gov
Furthermore, nature itself provides a rich source of brominated tryptamine derivatives. Marine sponges, for example, have been found to contain a variety of these compounds, such as 5,6-dibromo-N,N-dimethyltryptamine and 5,6-dibromo-N,N–dimethyltryptamine-N-oxide. nih.gov These naturally occurring analogues are being investigated for their potential in studies related to neuroinflammation and neuroprotection. nih.gov
Synthesis of Psychoactive Compounds
The tryptamine scaffold is the basis for many naturally occurring and synthetic psychoactive compounds. Modifications to this core structure, including substitutions on the indole ring and alterations to the ethylamine side chain, are known to significantly impact the resulting compound's psychoactive properties. ugent.be The 5-position of the indole ring is a particularly important site for substitution in the design of new psychoactive molecules.
Research into structure-activity relationships has shown that small substitutions, such as methyl or methoxy (B1213986) groups, at the C4 and/or C5 positions of the N,N-dialkyltryptamine core are generally well-tolerated and can result in compounds that retain psychedelic activity. nih.gov This principle suggests that this compound could serve as a valuable precursor for creating novel psychoactive substances with unique pharmacological profiles. The bromine atom can either be retained or replaced through further chemical reactions to introduce other functional groups.
A significant area of this research is the synthesis of analogues of psilocybin, a naturally occurring psychedelic compound. ugent.benih.gov The goal of many of these synthetic efforts is to create molecules that may retain the potential antidepressant effects of psilocybin while potentially altering or eliminating its hallucinogenic properties. ugent.be This involves modifying the core tryptamine structure to change how the molecule interacts with serotonin receptors in the brain. ugent.be
For example, the chemoenzymatic synthesis of 5-methylpsilocybin, an analogue of psilocybin, has been successfully achieved. nih.govresearchgate.net This demonstrates the viability of introducing substituents at the 5-position to create active compounds. The synthesis involved the chemical preparation of 5-methylpsilocin, which was then enzymatically phosphorylated to yield the final product. nih.govresearchgate.net In vivo testing of this novel compound confirmed that it possessed psychedelic-like activity. nih.gov This line of research underscores the potential of using precursors like this compound to access a wide range of C5-substituted tryptamines for psychoactive drug discovery.
Table 2: Key Structural Modifications in the Synthesis of Psychoactive Tryptamines
| Modification Site | Type of Modification | Potential Outcome |
|---|---|---|
| Indole Ring (e.g., C5-position) | Halogenation (e.g., Bromine), Methylation, Hydroxylation | Alteration of receptor binding affinity and psychoactive profile |
| Side Chain Nitrogen | Alkylation (e.g., dimethyl, diethyl) | Influence on potency and duration of action |
This table illustrates general strategies for modifying the tryptamine scaffold to produce novel psychoactive compounds. ugent.be
Future Research Perspectives and Unexplored Avenues
Elucidation of Specific Pharmacological Profiles and Therapeutic Potentials
Further research is needed to fully elucidate the specific pharmacological profiles and therapeutic potentials of 5-Bromotryptamine. As a serotonin (B10506) receptor agonist, this compound may influence mood, cognition, and other physiological processes through its interaction with various serotonin receptors in the brain ontosight.ai. Studies on a related derivative, 5-Bromo-N,N-dimethyltryptamine, indicate its primary interaction with the 5-HT2A receptor, contributing to observed sedative and antidepressant-like effects . This derivative also exhibits nanomolar affinities for other serotonin receptors, including 5-HT1A and 5-HT7, which are implicated in the regulation of mood and anxiety .
Preclinical investigations have demonstrated antidepressant-like effects for 5-Bromo-N,N-dimethyltryptamine in animal models, such as the forced swim test, where it significantly reduced immobility times . This suggests a potential for developing non-hallucinogenic therapies for mental health conditions . Beyond its direct neuropharmacological actions, brominated alkaloids, which include derivatives of this compound, have shown neuroprotective effects against oxidative damage in human neuroblastoma SH-SY5Y cells and a reduction in the release of neurotoxic mediators in activated microglia researchgate.netnih.govmdpi.com. These findings suggest a broader therapeutic potential, particularly in preventing neuronal cell death associated with age-related diseases researchgate.netmdpi.com.
Detailed Mechanism of Action Studies on Target Receptors
A critical area for future research involves conducting detailed mechanism of action studies on the target receptors of this compound. The compound is known to act as an agonist at serotonin receptors, with its effects linked to influencing serotonin signaling pathways . The presence of a bromine atom at the 5-position of the indole (B1671886) ring has been shown to enhance its binding affinity to the 5-HT2A receptor, with a quantified pEC50 value of 5.51 .
Despite these insights, comprehensive understanding of the precise molecular mechanisms, including receptor subtype selectivity, downstream signaling pathways, and potential allosteric modulation, remains to be fully explored researchgate.netnih.gov. For instance, this compound (5-BrT) has displayed partial agonist activity at the Schistosoma mansoni 5-HTRL receptor, indicating that even subtle structural modifications can lead to varied receptor interactions nih.govcuny.edu. Future studies should aim to delineate the full spectrum of receptor interactions and the subsequent cellular and physiological responses to fully harness its therapeutic potential.
Investigation of In Vivo Efficacy and Safety of this compound and its Derivatives
Further investigation into the in vivo efficacy and safety of this compound and its derivatives is essential for their potential therapeutic development. While preliminary animal studies on derivatives like 5-Bromo-N,N-dimethyltryptamine have shown antidepressant-like effects, reducing immobility in rodent models without affecting locomotor activity, comprehensive in vivo efficacy studies across various disease models are still needed .
Additionally, initial assessments of brominated alkaloids, including derivatives of this compound, have indicated very low toxicity at concentrations up to 10 µM in neuron and microglia cell lines researchgate.netmdpi.com. However, rigorous and extensive in vivo safety and pharmacokinetic/pharmacodynamic (PK/PD) profiling are crucial to understand absorption, distribution, metabolism, excretion, and potential long-term effects in living systems. Such studies are vital to bridge the gap between preclinical observations and potential clinical applications.
Exploration of Additional Biological Activities Beyond Neuropharmacology
Beyond its known neuropharmacological properties, there is an unexplored potential for this compound and its derivatives to exhibit other biological activities. Marine sponges, a natural source of brominated alkaloids including bromotryptamine derivatives, are known to produce diverse secondary metabolites with various biological benefits, such as anti-inflammatory, antioxidant, and antidepressant activities researchgate.netresearchgate.net.
Specific brominated alkaloids have demonstrated neuroprotective effects by reducing oxidative damage and decreasing the release of neurotoxic mediators in activated microglia, suggesting a role in preventing neuronal cell death in age-associated diseases researchgate.netnih.govmdpi.com. Furthermore, some of these compounds have shown minimal cytotoxicity in human neuroblastoma SH-SY5Y and microglia BV2 cells at concentrations up to 10 µM researchgate.netmdpi.com. The utility of this compound hydrochloride as a precursor in the synthesis of other bioactive compounds also highlights its potential for generating novel molecules with diverse biological functions chemimpex.com. Future research could systematically screen this compound and its modified forms for activities such as antimicrobial, antiviral, or anti-inflammatory properties, drawing inspiration from the broad bioactivity spectrum of related marine natural products mdpi.com.
Advancements in Sustainable and Scalable Synthesis Methods
Advancements in sustainable and scalable synthesis methods for this compound are crucial for its widespread research and potential therapeutic production. Currently, this compound can be synthesized through chemical routes such as the bromination of tryptamine (B22526) or the reaction of 5-bromoindole (B119039) with ethylamine (B1201723) ontosight.ai. A novel methodology has also been reported for introducing bromine into the 5-position of tryptamines via 1-hydroxytryptamines researchgate.netescholarship.org.
However, traditional chemical synthesis methods can face challenges related to scalability, availability of initial reagents, and achieving high yields mdpi.comdtu.dk. Biotechnological production, particularly using engineered microbial cell factories like Saccharomyces cerevisiae, offers a promising and sustainable alternative for producing aromatic compounds, including halogenated tryptamine derivatives dtu.dknih.gov. This approach could potentially overcome the limitations of chemical synthesis, enabling more efficient and environmentally friendly production of this compound and its analogs for research and development purposes dtu.dk.
Integration of Omics Technologies in this compound Research
The integration of omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively understand the effects of this compound at a systems level technologynetworks.comnih.gov. This multi-omics strategy can provide a holistic view of how the compound interacts with biological systems, revealing interconnected networks that shape cellular behavior and impact health technologynetworks.com.
By combining different omics datasets, researchers can gain a deeper understanding of microbial metabolism, identify novel metabolic pathways influenced by this compound, and analyze changes in microbial community structure and function in response to the compound numberanalytics.com. This integrated analysis can clarify complex relationships among various biological molecules within the host and microbiome, offering new insights into disease biology and potentially guiding precision medicine applications technologynetworks.comfrontiersin.org. The adoption of omics approaches is vital to refine translational research, moving beyond isolated observations to a more comprehensive and systematic investigation of this compound's molecular mechanisms and effects nih.govnih.gov.
Translational Research from Preclinical Findings to Clinical Applications
Translational research is essential to bridge the gap between preclinical findings on this compound and its eventual clinical applications. This field aims to convert basic scientific observations into practical therapeutic interventions that benefit human health proventainternational.comleicabiosystems.com. The goal is to move discoveries from the "bench-to-bedside," ensuring that promising compounds like this compound, with its potential in mood disorders and neuroprotection, can be developed into viable treatments proventainternational.comleicabiosystems.com.
Challenges in this translational pathway include the disparity between animal models and human physiology, suboptimal trial design, and the need for validated biomarkers nih.govproventainternational.com. Future efforts will involve developing and utilizing new technologies, such as advanced genomic techniques and non-traditional animal models, to improve the translatability of preclinical data proventainternational.com. Furthermore, the concept of reverse translational research, which uses human data to generate new hypotheses for laboratory testing, will be critical in guiding future investigations into this compound's therapeutic utility and ensuring its relevance to clinical needs proventainternational.com. Continuous development of translational approaches will optimize the drug development process for this compound and its derivatives proventainternational.comleicabiosystems.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
